1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(o-tolyl)thiourea
Description
The compound 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(o-tolyl)thiourea is a thiourea derivative characterized by three distinct substituents:
- Furan-2-ylmethyl group: A heterocyclic moiety contributing to electronic and steric properties.
- 2-(2-Methyl-1H-indol-3-yl)ethyl group: An indole-based substituent with a methyl group at the 2-position, enhancing lipophilicity.
- o-Tolyl group: An ortho-methyl-substituted phenyl ring, influencing conformational stability and binding interactions.
Thiourea derivatives are known for diverse biological activities, including enzyme inhibition (e.g., MAO-B, HIV-1 RT) and antimicrobial properties . The synthesis of such compounds typically involves reacting isothiocyanate intermediates with amines, as seen in analogous compounds .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS/c1-17-8-3-5-11-22(17)26-24(29)27(16-19-9-7-15-28-19)14-13-20-18(2)25-23-12-6-4-10-21(20)23/h3-12,15,25H,13-14,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEYKDHGVFDJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(o-tolyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this specific compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₉N₂OS
- Molecular Weight : 291.4 g/mol
- CAS Number : 1052411-88-7
Antimicrobial Activity
Thiourea derivatives have shown significant antimicrobial properties. For instance, studies have indicated that related thiourea compounds exhibit activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives range from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 40 | E. faecalis |
| Compound B | 50 | P. aeruginosa |
Anticancer Activity
Research has highlighted the anticancer potential of thiourea derivatives. The compound under review may target specific molecular pathways involved in cancer progression. For example, IC₅₀ values for related thioureas against various cancer cell lines have been reported between 3 to 20 µM .
| Cell Line | IC₅₀ (µM) |
|---|---|
| Pancreatic Cancer | 7 |
| Prostate Cancer | 14 |
| Breast Cancer | 20 |
Enzyme Inhibition
Thioureas are also recognized for their enzyme inhibitory activities. The compound's structural features suggest it may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with reported IC₅₀ values ranging from 33 to 93 nM for AChE .
| Enzyme | IC₅₀ (nM) |
|---|---|
| Acetylcholinesterase | 33 |
| Butyrylcholinesterase | 105 |
Study on Anticancer Efficacy
A study conducted by researchers at Quaid-I-Azam University investigated the anticancer efficacy of thiourea derivatives, including the compound . The study utilized various cancer cell lines and demonstrated significant growth inhibition, correlating with the structural modifications of the thiourea backbone .
High-throughput Screening
Another research effort employed high-throughput screening methods to evaluate a library of thiourea derivatives, revealing that certain modifications enhance biological activity significantly. This approach allows for rapid identification of promising candidates for further development .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the thiourea backbone, impacting molecular weight, solubility, and bioactivity:
Research Findings and Data
Crystallographic Insights
- 1-(2-Furoyl)-3-(o-tolyl)thiourea () crystallizes in a monoclinic system (space group P2₁/c), with intramolecular hydrogen bonds stabilizing the thiourea core. This conformation may influence the target compound’s binding interactions .
Molecular Docking Predictions
- Analogous indole-thioureas form π-π stacking with Trp229 and hydrogen bonds with Lys101 in HIV-1 RT. The target’s 2-methylindole and o-tolyl groups may alter these interactions .
Q & A
Basic: What are the standard synthetic routes for preparing this thiourea derivative, and what reaction conditions optimize yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions starting with functionalized indole and furan precursors. A typical route includes:
Alkylation : Reacting 2-methyl-1H-indole with a bromoethylating agent to introduce the ethyl chain.
Thiourea Formation : Coupling the intermediate with furan-2-ylmethyl isothiocyanate and o-toluidine derivatives under reflux in anhydrous ethanol or DMF .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.
Key Conditions :
- Temperature: 60–80°C for thiourea coupling .
- Solvent polarity: Polar aprotic solvents (DMF) enhance reaction rates .
- pH control: Neutral to slightly basic conditions prevent decomposition of thiourea intermediates .
Basic: Which spectroscopic and crystallographic techniques confirm the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for indole NH (~12 ppm), thiourea NH (~10 ppm), and furan/aryl protons (6–8 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the furan and o-tolyl groups .
- X-ray Crystallography :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 423.18 [M+H]⁺) .
Advanced: How does the substitution pattern influence conformational flexibility and biological target interactions?
Methodological Answer:
- Conformational Analysis :
- Structure-Activity Relationship (SAR) :
- Fluorine or chlorine substitutions on indole enhance hydrophobic interactions (e.g., IC₅₀ improvements in kinase assays) .
- Computational docking (AutoDock Vina) predicts binding modes to tyrosine kinases via thiourea S···H–N hydrogen bonds .
Advanced: How can researchers resolve contradictions in biological activity data among structurally similar thioureas?
Methodological Answer:
- Systematic SAR Studies :
- Meta-Analysis :
- Control Experiments :
- Validate purity (>98%) via HPLC to exclude batch variability .
Basic: What primary biological activities are reported for analogous thioureas, and what assays are appropriate?
Methodological Answer:
- Antimicrobial Activity :
- Anticancer Potential :
- Assay : Cell viability (MTT) on HeLa or MCF-7 cells .
- Targets : Tyrosine kinase inhibition (IC₅₀ values via kinase-Glo assay) .
- Antioxidant Properties :
- Assay : DPPH radical scavenging (IC₅₀ ≈ 50 µM for furan derivatives) .
Advanced: How do hydrogen bonding and π-π interactions in the crystal structure affect stability and reactivity?
Methodological Answer:
- Hydrogen Bonding :
- π-π Stacking :
- Reactivity Implications :
- Reduced electrophilicity at the thiourea sulfur due to resonance delocalization .
Advanced: What computational approaches predict binding affinity with protein targets like tyrosine kinases?
Methodological Answer:
- Molecular Docking :
- Use Schrödinger Maestro to model interactions with EGFR (PDB: 1M17). Key residues: Lys721 (H-bond with thiourea NH) .
- QSAR Modeling :
- Train models on datasets from PubChem BioAssay (AID 1259401) using descriptors like polar surface area and H-bond donors .
- MD Simulations :
- GROMACS simulations (100 ns) assess stability of ligand-receptor complexes under physiological conditions .
Basic: What stability considerations (pH, temperature) are critical for handling this compound?
Methodological Answer:
- Storage :
- Temperature : –20°C in amber vials to prevent photodegradation .
- pH Stability : Stable in neutral buffers (pH 6–8); acidic/basic conditions promote thiourea hydrolysis .
- Handling :
- Use anhydrous solvents (DMF, DMSO) to prevent aggregation .
- Monitor decomposition via TLC (Rf shift) or HPLC retention time changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
